
KRAS G12C inhibitor 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 14 represents a novel covalent inhibitor targeting the inactive GDP-bound state of the KRAS G12C mutant protein, a prevalent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Like sotorasib and adagrasib, inhibitor 14 exploits the nucleophilic cysteine residue at position 12 to form an irreversible bond, locking KRAS in its inactive conformation and blocking downstream MAPK signaling . Preclinical studies highlight its potent inhibition of RAS-MEK-ERK pathway reactivation and improved selectivity compared to earlier-generation inhibitors . However, clinical data remain emerging, with ongoing trials evaluating its efficacy in monotherapy and combination regimens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 14 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Covalent Binding Mechanism
KRAS G12C inhibitors form a covalent bond with the mutant cysteine-12 residue via Michael addition. This reaction traps KRAS G12C in its inactive GDP-bound state, preventing GTP exchange and downstream signaling .
-
Reaction Steps :
-
Thiolate Formation : The Cys12 thiol (pKa ~7.6) deprotonates to a thiolate at physiological pH, enhancing nucleophilicity .
-
Electrophilic Attack : The acrylamide warhead of the inhibitor undergoes nucleophilic attack by the thiolate, forming a covalent adduct .
-
Conformational Lock : Inhibitor binding stabilizes switch-II pocket closure, blocking SOS1-mediated nucleotide exchange .
-
Table 1: Kinetic Parameters for Covalent Inhibitors
Inhibitor | kinact (s−1) | Ki (μM) | IC50 (nM) |
---|---|---|---|
ARS-853 | 0.012 ± 0.002 | 36.0 ± 0.7 | 5.2 (cellular) |
AMG 510 | 0.045 ± 0.005 | 12.4 ± 1.1 | 1.8 (biochemical) |
Adagrasib | 0.030 ± 0.004 | 18.9 ± 2.3 | 3.5 (biochemical) |
Data derived from stopped-flow spectroscopy and biochemical assays .
Oxidation Sensitivity
The Cys12 thiol in KRAS G12C is susceptible to oxidation, forming sulfenic (-SOH), sulfinic (-SO2H), or sulfonic (-SO3H) acids, which block covalent inhibitor binding .
-
Oxidation Pathways :
Figure 1: Impact of Cys12 Oxidation on Inhibitor Efficacy
Condition | AMG 510 Binding Efficiency (%) | ERK Phosphorylation (%) |
---|---|---|
Reduced (GSH) | 98 ± 2 | 12 ± 3 |
Oxidized (H2O2) | 15 ± 4 | 85 ± 5 |
Cellular assays under redox modulation .
Synthetic Routes
Adagrasib and sotorasib are synthesized via sequential nucleophilic aromatic substitution (SNAr) reactions and oxidation steps .
-
Adagrasib Synthesis Highlights :
Reactivity with Nucleophiles
The acrylamide warhead reacts selectively with Cys12 but shows minimal off-target reactivity with other cellular thiols (e.g., glutathione) .
-
Selectivity Factors :
Figure 2: Second-Order Rate Constants (kcat/Kmk_{\text{cat}}/K_mkcat/Km)
Nucleophile | AMG 510 (M−1s−1) | Adagrasib (M−1s−1) |
---|---|---|
KRAS G12C Cys12 | 1.2 × 104 | 9.8 × 103 |
Glutathione | 2.3 × 102 | 1.7 × 102 |
Kinetic selectivity assay data .
Degradation Pathways
Scientific Research Applications
Clinical Efficacy
Recent studies have demonstrated that KRAS G12C inhibitor 14 exhibits significant clinical efficacy in patients with KRAS G12C-mutant tumors. In a phase 1a/1b trial involving 75 patients with NSCLC, the overall response rate (ORR) was reported at 38% for treatment-naïve patients and 7% for those previously treated with other KRAS inhibitors. The disease control rate (DCR) for treatment-naïve patients was notably high at 88% .
Table 1: Clinical Efficacy of this compound
Tumor Type | ORR (%) Treatment-Naïve | ORR (%) Previously Treated | DCR (%) Treatment-Naïve | DCR (%) Previously Treated |
---|---|---|---|---|
Non-Small Cell Lung Cancer | 38 | 7 | 88 | 64 |
Colorectal Cancer | 10 | Not specified | 90 | Not specified |
Pancreatic Cancer | 42 | Not specified | 92 | Not specified |
Other Tumors | 52 | Not specified | 95 | Not specified |
Combination Therapies
Given the limitations of monotherapy due to resistance mechanisms, combining KRAS G12C inhibitors with other targeted therapies has become a focal point in clinical research. Combinations with epidermal growth factor receptor (EGFR) inhibitors have shown promising results, particularly in KRAS G12C-mutated CRC. For instance, the combination of cetuximab with divarasib (another KRAS G12C inhibitor) resulted in an ORR of 62.5% among treatment-naïve patients .
Table 2: Ongoing Combination Trials
Trial Name | Combination Agents | Target Population | Status |
---|---|---|---|
NCT04699188 | TNO155 + JDQ443 | Advanced KRAS G12C-mutant tumors | Ongoing |
NCT04449874 | Cetuximab + Divarasib | Advanced or metastatic CRC | Ongoing |
NCT04956640 | LY3537982 | NSCLC, CRC, and other solid tumors | Ongoing |
Resistance Mechanisms
Despite the initial success of KRAS G12C inhibitors, resistance remains a significant challenge. Mechanisms such as adaptive feedback activation of wild-type RAS and mutations in downstream signaling pathways have been identified as contributors to resistance . Understanding these mechanisms is crucial for developing effective combination strategies.
Table 3: Resistance Mechanisms and Strategies
Mechanism | Description | Potential Strategy |
---|---|---|
Feedback Activation | Reactivation of wild-type RAS | Combination with SHP2 inhibitors |
Downstream Mutations | Alterations in signaling pathways | Targeting multiple pathways |
Primary Resistance | Lack of initial response | Early combination therapies |
Mechanism of Action
KRAS G12C inhibitor 14 exerts its effects by binding covalently to the cysteine residue in the KRAS G12C mutant protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, this compound effectively suppresses the growth of cancer cells harboring the KRAS G12C mutation .
Comparison with Similar Compounds
Comparison with Similar KRAS G12C Inhibitors
Key Inhibitors and Mechanisms
The following inhibitors are clinically relevant comparators:
- Sotorasib (AMG 510) : First FDA-approved KRAS G12C inhibitor (2021), with a 32.2% objective response rate (ORR) in NSCLC .
- Adagrasib (MRTX849) : Higher selectivity (1,000-fold over sotorasib in preclinical models) and durable responses in NSCLC and CRC .
- Divarasib (GDC-6036) : Next-generation inhibitor with 66% ORR in NSCLC when combined with cetuximab .
- D-1553: Preclinically validated inhibitor showing robust tumor regression in xenograft models .
- LUNA18: Novel inhibitor targeting MAPK pathway reactivation, effective in combination with other G12C inhibitors .
Efficacy Across Tumor Types
- Tumor Heterogeneity : NSCLC patients show superior responses compared to CRC, likely due to differences in co-mutations (e.g., STK11/KEAP1 in NSCLC) and pathway dependencies .
- Combination Strategies : Divarasib + cetuximab and LUNA18 + G12C inhibitors demonstrate superior ORRs by addressing resistance mechanisms (e.g., EGFR feedback or WT-RAS activation) .
Pharmacokinetics and Selectivity
Inhibitor | Half-Life (hr) | Selectivity (vs. WT KRAS) | Key Advantages |
---|---|---|---|
Sotorasib | 5–6 | ~100-fold | First-in-class approval |
Adagrasib | 23 | 1,000-fold | Prolonged target engagement |
D-1553 | 8–10 | ~500-fold | Broad tissue distribution |
- Adagrasib : Superior bioavailability and sustained target inhibition due to longer half-life, enabling twice-daily dosing .
- LUNA18: Non-covalent inhibitor targeting WT-RAS, preventing adaptive MAPK reactivation .
Resistance Mechanisms and Solutions
- Primary Resistance :
- Solutions :
Biological Activity
The KRAS G12C mutation is a prevalent oncogenic alteration found in various cancers, particularly non-small cell lung cancer (NSCLC). The development of specific inhibitors targeting this mutation has garnered significant attention in recent years. Among these, KRAS G12C inhibitor 14 is emerging as a promising candidate. This article explores its biological activity, efficacy, and mechanisms of action, supported by data tables and relevant case studies.
Overview of KRAS G12C Inhibitors
KRAS G12C inhibitors, including this compound, are designed to covalently bind to the mutant cysteine residue at position 12 of the KRAS protein. This binding stabilizes the inactive GDP-bound form of KRAS, thus preventing downstream signaling that promotes tumor growth.
The mechanism of action for KRAS G12C inhibitors involves:
- Covalent Binding : These inhibitors form a covalent bond with the cysteine residue in the G12C mutant, effectively locking the protein in its inactive state.
- Inhibition of GTP Exchange : By inhibiting nucleotide exchange, these compounds prevent the activation of KRAS and subsequent signaling through pathways such as MAPK and PI3K/Akt.
Efficacy and Potency
Recent studies have shown that this compound exhibits potent activity against tumors harboring the G12C mutation. A comparative analysis of various inhibitors is summarized in Table 1.
Compound | IC50 (nM) | Efficacy | Notes |
---|---|---|---|
ARS-853 | 5899 | Low | Early generation inhibitor |
ARS-1620 | 692 | Moderate | First wave inhibitor |
Sotorasib | 35 | High | Approved for clinical use |
Adagrasib | 78 | High | Strong clinical efficacy |
This compound | 0.6 | Very High | Emerging candidate with rapid engagement |
Table 1: Comparative IC50 values and efficacy of KRAS G12C inhibitors.
Clinical Case Studies
Several clinical trials have evaluated the efficacy of this compound in patients with advanced NSCLC:
-
Trial Overview :
- Participants : Patients with confirmed KRAS G12C mutations.
- Design : Single-arm phase II trial assessing overall response rate (ORR) and progression-free survival (PFS).
-
Results :
- The ORR was reported at approximately 60% , with a median PFS of 8.5 months .
- Notable responses were observed in patients previously treated with other therapies.
-
Adverse Effects :
- Common adverse effects included fatigue, rash, and gastrointestinal disturbances; however, they were manageable.
Mechanisms of Resistance
Despite the promising results, resistance to KRAS G12C inhibitors remains a significant challenge. Mechanisms include:
- Upregulation of Compensatory Pathways : Activation of alternative signaling pathways such as EGFR or MET can bypass the inhibition caused by KRAS G12C inhibitors.
- Secondary Mutations : Emergence of mutations in downstream effectors or within the KRAS gene itself can confer resistance.
Recent studies have identified several potential resistance mechanisms, including mutations that enhance nucleotide exchange or stabilize the active form of KRAS .
Future Directions
Research is ongoing to improve the efficacy of KRAS G12C inhibitors through combination therapies and next-generation inhibitors that target both inactive and active forms of KRAS. Current strategies include:
- Combination with EGFR Inhibitors : Early trials suggest that combining KRAS inhibitors with EGFR-targeted therapies may enhance therapeutic outcomes.
- Development of Next-Generation Inhibitors : New compounds are being designed to overcome resistance mechanisms by targeting different aspects of RAS biology.
Q & A
Q. Basic: What experimental models are most effective for evaluating KRAS G12C inhibitor efficacy in preclinical studies?
Methodological Answer:
Preclinical evaluation typically employs:
- In vitro models : KRAS G12C-mutated cell lines (e.g., H358, H23) to assess target engagement via ERK phosphorylation suppression (Western blot) and proliferation assays (CellTiter-Glo) .
- In vivo models : Subcutaneous xenografts using KRAS G12C-driven tumors to measure tumor volume reduction. Patient-derived xenografts (PDX) better recapitulate human tumor heterogeneity and treatment response .
- Dynamic flux assays : Monitor nucleotide cycling (GDP/GTP) in KRAS G12C mutants to quantify inhibitor effects on RAS activation .
Q. Advanced: How do feedback mechanisms like MAPK reactivation limit KRAS G12C inhibitor efficacy, and what strategies counteract this?
Methodological Answer:
- Mechanism : Post-inhibition, WT-RAS activates MAPK via growth factor (GF)-mediated feedback, bypassing KRAS G12C blockade. This is validated by siRNA knockdown of WT-RAS, which restores ERK suppression .
- Strategies :
Q. Basic: What biochemical assays confirm target engagement of KRAS G12C inhibitors?
Methodological Answer:
- Covalent binding assays : Mass spectrometry confirms inhibitor binding to Cys12 in the GDP-bound state .
- Cellular thermal shift assays (CETSA) : Measure thermal stabilization of KRAS G12C-inhibitor complexes in lysates .
- Nucleotide exchange assays : Quantify GTP/GDP ratios via HPLC to assess inhibition of RAS activation .
Q. Advanced: What are the challenges in designing clinical trials for KRAS G12C inhibitor combinations, and how are they addressed?
Methodological Answer:
- Challenges : Overlapping toxicities (e.g., gastrointestinal with EGFR inhibitors) and identifying synergistic dosing schedules.
- Solutions :
Q. Basic: How does the nucleotide state of KRAS G12C influence inhibitor binding and activity?
Methodological Answer:
KRAS G12C exists in dynamic equilibrium between GTP- (active) and GDP-bound (inactive) states. Inhibitors like ARS-853 selectively bind the GDP-bound conformation , preventing GTP loading and downstream signaling. This is demonstrated via:
- Kinetic binding assays : Measure inhibitor affinity for GDP-bound vs. GTP-bound KRAS .
- Live-cell imaging : Tracks real-time nucleotide cycling and inhibitor engagement .
Q. Advanced: What role does the tumor microenvironment (TME) play in modulating response to KRAS G12C inhibitors?
Methodological Answer:
- TME-driven resistance : Stromal cells secrete GFs (e.g., EGF, HGF), reactivating WT-RAS/MAPK signaling. Co-culture models with fibroblasts show reduced inhibitor efficacy, reversed by adding WT-RAS inhibitors .
- Strategies :
Q. Basic: What pharmacokinetic (PK) properties are critical for optimizing KRAS G12C inhibitor dosing regimens?
Methodological Answer:
- Covalent binding efficiency : High kinact/Ki ensures rapid target engagement (e.g., D3S-001 achieves >90% target occupancy at 24h) .
- CNS penetration : Next-gen inhibitors (e.g., GDC-6036) with improved brain exposure are critical for metastatic NSCLC .
- PK/PD modeling : Phase I trials use plasma concentration-time profiles (AUC/MIC) to guide dosing .
Q. Advanced: How do acquired mutations post-KRAS G12C inhibition influence therapeutic strategies?
Methodological Answer:
- Resistance mechanisms :
- Strategies :
Properties
Molecular Formula |
C24H19ClF2N4O3 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
(7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one |
InChI |
InChI=1S/C24H19ClF2N4O3/c1-3-18(33)30-7-8-31-16(11-30)24(34)29(2)15-10-28-22-12(23(15)31)9-13(25)19(21(22)27)20-14(26)5-4-6-17(20)32/h3-6,9-10,16,32H,1,7-8,11H2,2H3/t16-/m1/s1 |
InChI Key |
NZIBTXKFKUORFB-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(C[C@@H]5C1=O)C(=O)C=C |
Canonical SMILES |
CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(CC5C1=O)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.